P,P-di-tert-butylphosphinothioic amide
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Overview
Description
P,P-di-tert-butylphosphinothioic amide: is an organophosphorus compound characterized by the presence of a phosphinothioic amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P,P-di-tert-butylphosphinothioic amide typically involves the reaction of di-tert-butylphosphine with sulfur and an amine. One common method is the reaction of di-tert-butylphosphine with elemental sulfur to form di-tert-butylphosphinothioic acid, which is then treated with an amine to yield the desired amide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: P,P-di-tert-butylphosphinothioic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinothioic acid derivatives.
Reduction: Reduction reactions can convert the phosphinothioic amide to phosphine derivatives.
Substitution: The amide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sulfur.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include phosphinothioic acids, phosphine derivatives, and various substituted amides .
Scientific Research Applications
Chemistry: P,P-di-tert-butylphosphinothioic amide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in catalytic reactions .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules and potential therapeutic applications are areas of active investigation .
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the context of its ability to modulate enzyme activity and interact with cellular targets .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of P,P-di-tert-butylphosphinothioic amide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in these interactions include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Di-tert-butylphosphinobenzoic acids: These compounds share structural similarities with P,P-di-tert-butylphosphinothioic amide and exhibit similar chemical reactivity.
Di-tert-butyldiphosphatetrahedrane: Another related compound with unique structural features and reactivity.
Uniqueness: this compound is unique due to its phosphinothioic amide group, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with transition metals and its potential bioactivity set it apart from other similar compounds .
Properties
Molecular Formula |
C8H20NPS |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-[amino(tert-butyl)phosphinothioyl]-2-methylpropane |
InChI |
InChI=1S/C8H20NPS/c1-7(2,3)10(9,11)8(4,5)6/h1-6H3,(H2,9,11) |
InChI Key |
KUAZCKKMNPBDNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(=S)(C(C)(C)C)N |
Origin of Product |
United States |
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